Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl N-amino-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9(8)4-5-10/h10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQGMKRHNHNWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 2-bromoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine group attacks the bromoethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Scientific Research Applications
Chemistry: Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules .
Medicine: It is investigated for its role in the synthesis of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the hydrazinecarboxylate moiety can participate in nucleophilic attacks. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl hydrazinecarboxylate scaffold is versatile, with modifications on the hydrazine nitrogen leading to diverse analogs. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic yields, and applications.
Table 1: Structural and Functional Comparison of Tert-butyl Hydrazinecarboxylate Derivatives
*Formula discrepancy noted; expected formula without sulfur: C₇H₁₄N₂O₃ (MW 174.20).
Key Comparative Insights
Substituent Effects on Physicochemical Properties Polarity: The hydroxyethyl group enhances polarity and aqueous solubility compared to non-polar substituents like allyl (e.g., 172.23 g/mol, ) or aromatic groups (e.g., 222.29 g/mol, ). Stability: The Boc group stabilizes the hydrazine core, but substituents like tosyl (in ) or pyrimidine-carbonyl (in ) may alter reactivity under acidic/basic conditions.
Synthetic Accessibility
- Yields : Derivatives with simple substituents (e.g., allyl) are synthesized in high yields (e.g., 80% for 5a , ), while bulky or complex groups (e.g., trityl-piperazine in ) result in lower yields (21% for 125 ).
- Functionalization : The hydroxyethyl group enables further derivatization (e.g., oxidation to carbonyl or ether formation), similar to benzylidene condensation in .
Biological and Chemical Applications
- Medicinal Chemistry : HDAC inhibitors (e.g., ) leverage bulky substituents (hexyl, indole) for selective enzyme binding. The hydroxyethyl group’s hydrogen-bonding capacity may enhance target interaction in drug design.
- Antitubercular Activity : Benzylidene derivatives (e.g., 8a–9o , ) exhibit activity linked to aryl substituent electronics, suggesting the hydroxyethyl analog could be tuned for similar applications.
Analytical Data
- Spectroscopy : NMR and MS data (e.g., ¹H NMR δ 10.92 for 40a , ) are critical for structural confirmation. The target compound’s hydroxyethyl group would show characteristic O–H and N–H stretches in IR.
- Chromatography : Polarity differences are reflected in Rf values (e.g., 0.65 for 11 vs. 0.42 for 16 , ), guiding purification strategies.
Research Findings and Implications
- Structural Flexibility : The Boc-hydrazinecarboxylate framework supports diverse substitutions, enabling tailored physicochemical and biological properties.
- Gaps and Contradictions : Discrepancies in the molecular formula of the target compound (e.g., sulfur in ) highlight the need for independent verification.
- Future Directions : Exploration of the hydroxyethyl derivative’s role in drug delivery (via PEG-like solubility) or metal coordination (via –OH and –NH groups) is warranted.
Biological Activity
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazinecarboxylate moiety and a hydroxyethyl group. This unique structure contributes to its reactivity and biological properties. The compound is soluble in common organic solvents such as ethanol and methanol, which facilitates its use in various biochemical assays .
Target Interactions
The biological activity of this compound can be attributed to its interactions with macromolecules, particularly proteins and enzymes. The piperazine ring within its structure allows for favorable interactions that may influence enzyme activity and cellular signaling pathways .
Biochemical Pathways
Research indicates that derivatives of this compound can participate in significant biochemical pathways, including enzyme inhibition and modulation. For instance, it has been explored as a precursor for synthesizing biologically active molecules that target specific enzymes involved in disease processes .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics when administered in vivo. Its solubility profile suggests efficient distribution within biological systems, which is critical for its therapeutic efficacy .
Biological Activities
This compound has demonstrated a wide spectrum of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular proliferation pathways.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes related to cancer metabolism.
- Antimicrobial Properties : The compound has shown promise against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antitumor Effects : A study conducted on xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to controls, suggesting its potential as an anticancer agent .
- Enzyme Activity Modulation : Research focused on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain key metabolic enzymes, which could lead to altered metabolic profiles in cancer cells .
Comparison with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Contains piperazine ring; similar solubility | Antimicrobial and anticancer effects |
| Tert-butyl carbazate | Simpler structure; lacks hydroxyethyl group | Limited reactivity compared to target compound |
| Tert-butyl (2-hydroxyethyl)(methyl)carbamate | Similar functional groups; different activity | Moderate enzyme inhibition |
Q & A
Q. What are the standard synthetic protocols for synthesizing tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate?
The compound is typically synthesized via hydrazine-mediated reactions. For example:
- Procedure : Dissolve tert-butyl carbazate (1.00 equiv) in ethanol, add hydrazine (1.03 equiv) dropwise, stir at room temperature until completion (monitored by TLC), and purify via column chromatography .
- Yield Optimization : Adjust stoichiometry (e.g., 5.8 mmol starting material with 5.97 mmol hydrazine) and solvent volume (e.g., 10 mL EtOH for 5.8 mmol substrate) to balance solubility and reaction kinetics .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product (typical yield: 60–80%) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : Analyze H and C NMR spectra for diagnostic peaks (e.g., tert-butyl protons at ~1.4 ppm, hydroxyl proton at ~3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 270 [M+H]) and fragmentation patterns .
- TLC Monitoring : Use Rf values to track reaction progress and verify purity .
Q. What safety precautions are critical during handling?
- Hazard Classification : Classified as Acute Toxicity (Oral, Category 4; H302). Use PPE (gloves, lab coat) and work in a fume hood .
- Waste Management : Neutralize acidic/basic residues before disposal. Avoid aqueous discharge due to hydrazine derivatives .
Advanced Research Questions
Q. How can reaction pathways be optimized for higher yields or regioselectivity?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of hydrazine. Ethanol is preferred for balancing cost and reactivity .
- Temperature Control : Explore reflux conditions (e.g., 80°C in ethanol) to accelerate kinetics, but monitor for side reactions (e.g., ester hydrolysis) .
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction coordinates .
Q. How do structural modifications influence biological activity?
- Derivatization : React with substituted benzaldehydes to form hydrazone derivatives (e.g., 8a–o, 9a–o) for antitubercular or enzyme inhibition studies .
- Bioactivity Assays : Test derivatives against bacterial strains (e.g., Mycobacterium tuberculosis) via microdilution assays, correlating substituent effects (e.g., electron-withdrawing groups) with MIC values .
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
Q. What computational tools aid in predicting reactivity or stability?
- Reaction Path Analysis : Apply software like Gaussian or ORCA to simulate intermediates (e.g., hydrazine adducts) and identify rate-limiting steps .
- Molecular Dynamics (MD) : Model solvent interactions to predict aggregation or degradation pathways .
Methodological Challenges and Solutions
Q. Addressing low yields in hydrazine coupling reactions
- Problem : Competing side reactions (e.g., over-alkylation).
- Solution : Use stoichiometric hydrazine (1.0–1.05 equiv) and inert atmosphere to minimize oxidation .
Q. Managing hygroscopicity during storage
- Problem : Hydrolysis of the tert-butyl carbamate group.
- Solution : Store under nitrogen at –20°C in desiccated containers. Pre-dry solvents (e.g., molecular sieves in EtOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
